2-bromo-4H-thieno[3,2-b]pyrrole
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Overview
Description
2-bromo-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H-thieno[3,2-b]pyrrole typically involves the bromination of thieno[3,2-b]pyrrole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[3,2-b]pyrrole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-bromo-4H-thieno[3,2-b]pyrrole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: It is explored for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-4H-thieno[3,2-b]pyrrole in biological systems is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Thieno[3,2-b]pyridine-6-carboxylic acid
- Thieno[3,2-b]thiophene-2-carboxylic acid
Uniqueness
2-bromo-4H-thieno[3,2-b]pyrrole is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized materials and bioactive compounds .
Properties
Molecular Formula |
C6H4BrNS |
---|---|
Molecular Weight |
202.07 g/mol |
IUPAC Name |
2-bromo-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C6H4BrNS/c7-6-3-4-5(9-6)1-2-8-4/h1-3,8H |
InChI Key |
GQTQDIXTKQDGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1SC(=C2)Br |
Origin of Product |
United States |
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